![molecular formula C6H3Cl2N3 B1625293 2-Azido-1,3-dichloro-benzene CAS No. 57341-09-0](/img/structure/B1625293.png)
2-Azido-1,3-dichloro-benzene
Overview
Description
2-Azido-1,3-dichloro-benzene is a chemical compound . It is also known as Benzene, 2-azido-1,3-dichloro- .
Synthesis Analysis
Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Molecular Structure Analysis
The molecular formula of 2-Azido-1,3-dichloro-benzene is C6H3Cl2N3 . More details about its structure can be found in the references .Chemical Reactions Analysis
The diazo-transfer reaction mechanism was explained with the help of the results of X-ray single crystal structural analysis and geometry optimization using density functional theory .Scientific Research Applications
Synthesis of Heterocycles
2-Azido-1,3-dichloro-benzene: is instrumental in the synthesis of various heterocycles. Azides are known to participate in intramolecular or intermolecular reactions under thermal, catalyzed, or non-catalyzed conditions to form basic five-, six-, or organometallic heterocyclic systems and their fused analogs . The azido group’s functionality in chemical reactions is pivotal for creating diverse heterocyclic structures that are foundational in pharmaceuticals and agrochemicals.
Click Chemistry
In the realm of click chemistry, 2-Azido-1,3-dichloro-benzene can be used for site-selective conjugation of molecules. This is particularly important in the development of bioorthogonal chemistry where the azide group reacts in a controlled manner, allowing for precise modifications of biomolecules or polymers without interfering with natural biological processes .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the formation of azapentalenes. It can undergo ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom, leading to the formation of complex organic structures . This process is crucial for the development of new organic compounds with potential applications in materials science and medicinal chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Azido-1,3-dichloro-benzene is the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .
Mode of Action
2-Azido-1,3-dichloro-benzene interacts with its targets through a process known as nucleophilic substitution . In this process, the azide group in the compound acts as a nucleophile, attacking the electrophilic carbon at the benzylic position . This results in the substitution of the original group at the benzylic position with the azide group .
Biochemical Pathways
The interaction of 2-Azido-1,3-dichloro-benzene with its targets affects several biochemical pathways. One of these is the free radical bromination of alkyl benzenes . The azide group in the compound can abstract a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then participate in further reactions, affecting downstream biochemical pathways .
Result of Action
The molecular and cellular effects of 2-Azido-1,3-dichloro-benzene’s action primarily involve changes in the chemical structure of target molecules. By substituting groups at the benzylic position, the compound can alter the properties and behaviors of these molecules . This can lead to changes in the biochemical pathways in which these molecules are involved .
properties
IUPAC Name |
2-azido-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOSJFHWKXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469234 | |
Record name | 2-Azido-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-dichloro-benzene | |
CAS RN |
57341-09-0 | |
Record name | 2-Azido-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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